molecular formula C15H15BrN4O B3016020 5-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)nicotinamide CAS No. 1788845-65-7

5-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)nicotinamide

Cat. No.: B3016020
CAS No.: 1788845-65-7
M. Wt: 347.216
InChI Key: IONQCPNTPILFAV-UHFFFAOYSA-N
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Description

5-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)nicotinamide is a complex organic compound that features a bromine atom, a pyridine ring, and a nicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)nicotinamide typically involves multi-step organic reactionsThe final step often involves the coupling of the nicotinamide group under specific conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)nicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Amines, thiols, in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

5-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)nicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)nicotinamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-(pyrrolidin-1-yl)pyridine
  • N-(pyridin-2-yl)nicotinamide
  • 5-bromo-2-pyridinecarboxaldehyde

Uniqueness

5-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)nicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .

Properties

IUPAC Name

5-bromo-N-(1-pyridin-2-ylpyrrolidin-3-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN4O/c16-12-7-11(8-17-9-12)15(21)19-13-4-6-20(10-13)14-3-1-2-5-18-14/h1-3,5,7-9,13H,4,6,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONQCPNTPILFAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC(=CN=C2)Br)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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